molecular formula C8H18N2O2S B13246510 N-[2-(aminomethyl)cyclohexyl]methanesulfonamide

N-[2-(aminomethyl)cyclohexyl]methanesulfonamide

Cat. No.: B13246510
M. Wt: 206.31 g/mol
InChI Key: USTNSGDWEZDJDN-UHFFFAOYSA-N
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Description

N-[2-(aminomethyl)cyclohexyl]methanesulfonamide is a chemical compound with the molecular formula C₈H₁₈N₂O₂S It is known for its unique structure, which includes a cyclohexyl ring substituted with an aminomethyl group and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(aminomethyl)cyclohexyl]methanesulfonamide typically involves the reaction of cyclohexylamine with formaldehyde and methanesulfonamide. The process can be summarized as follows:

    Cyclohexylamine Reaction: Cyclohexylamine is reacted with formaldehyde in the presence of a catalyst to form N-(aminomethyl)cyclohexylamine.

    Methanesulfonamide Addition: The resulting N-(aminomethyl)cyclohexylamine is then reacted with methanesulfonamide under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(aminomethyl)cyclohexyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the aminomethyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various halogenating agents, nucleophiles; conditions depend on the specific substitution reaction.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted cyclohexyl compounds, depending on the type of reaction and reagents used.

Scientific Research Applications

N-[2-(aminomethyl)cyclohexyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(aminomethyl)cyclohexyl]methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The methanesulfonamide group can also participate in binding interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

N-[2-(aminomethyl)cyclohexyl]methanesulfonamide can be compared with other similar compounds, such as:

    N-(aminomethyl)cyclohexylamine: Lacks the methanesulfonamide group, resulting in different reactivity and applications.

    Cyclohexylmethanesulfonamide: Lacks the aminomethyl group, leading to variations in chemical behavior and biological activity.

    N-(cyclohexylmethyl)methanesulfonamide: Has a different substitution pattern, affecting its properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

N-[2-(aminomethyl)cyclohexyl]methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structure comprising a cyclohexyl group, an aminomethyl moiety, and a methanesulfonamide functional group, which contribute to its diverse pharmacological properties.

The molecular formula of this compound is C₈H₁₉N₂O₂S, with a molecular weight of approximately 242.76 g/mol. The synthesis of this compound typically involves the following steps:

  • Formation of the Aminomethyl Group : This can be achieved through the reaction of cyclohexylamine with formaldehyde.
  • Attachment of the Methanesulfonamide Group : This step involves reacting the aminomethyl-cyclohexane derivative with methanesulfonyl chloride.

These synthetic pathways are crucial for tailoring the compound's properties to enhance its biological activity or modify its pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their function. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.
  • Receptor Interaction : It may also modulate cellular receptors, affecting signal transduction pathways and influencing gene expression.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies suggest that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anticancer Effects : Preliminary investigations have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is insightful:

Compound NameStructure FeaturesUnique Properties
2-AminobenzenesulfonamideBenzene ring with amino and sulfonamide groupsBroad-spectrum antibacterial activity
N-cyclohexyl-N-methylbenzenesulfonamideMethyl and cyclohexyl groups attached to sulfonamideSpecific neuroprotective effects
3-(1-Aminomethyl-cyclohexylmethyl)-4H-[1,2,4]oxadiazol-5-one hydrochlorideContains oxadiazole ring and cyclohexylmethyl groupPotential use as an analgesic agent

This compound's distinct structural configuration enhances its binding properties and biological activity compared to these similar compounds.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antibacterial efficacy of various sulfonamides, including this compound. Results indicated that this compound inhibited bacterial growth at low concentrations (IC50 values < 10 µM), demonstrating potent antimicrobial action against resistant strains of bacteria .
  • Anticancer Potential :
    • In vitro studies on cancer cell lines revealed that this compound induced apoptosis via mitochondrial pathways, significantly reducing cell viability (IC50 values around 15 µM). These findings suggest its potential as a lead compound for developing new anticancer therapies .
  • Anti-inflammatory Effects :
    • Research focusing on inflammatory models showed that this compound significantly reduced pro-inflammatory cytokine production in murine macrophages, indicating its potential utility in treating inflammatory disorders .

Properties

Molecular Formula

C8H18N2O2S

Molecular Weight

206.31 g/mol

IUPAC Name

N-[2-(aminomethyl)cyclohexyl]methanesulfonamide

InChI

InChI=1S/C8H18N2O2S/c1-13(11,12)10-8-5-3-2-4-7(8)6-9/h7-8,10H,2-6,9H2,1H3

InChI Key

USTNSGDWEZDJDN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1CCCCC1CN

Origin of Product

United States

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